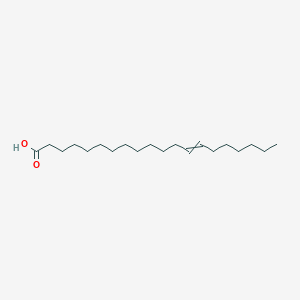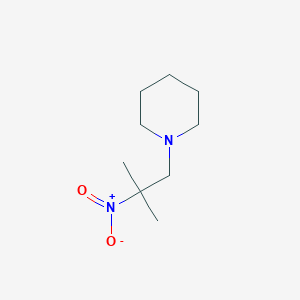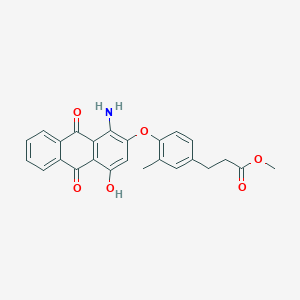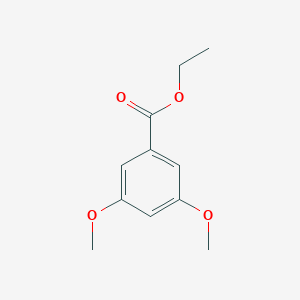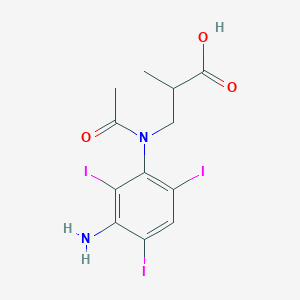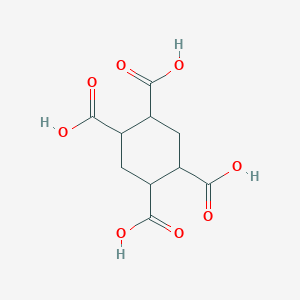
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)-, also known as HMP, is a chemical compound that has been widely used in scientific research. It is a member of the guanidine family, which is characterized by the presence of a nitrogen-containing functional group. HMP has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- is not fully understood, but it is believed to involve the interaction between the nitrophenyl group and the active site of the target enzyme or protein. The presence of the hydroxy and methyl groups on the pyrimidine ring may also contribute to the binding affinity of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)-.
Biochemical and Physiological Effects:
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the alteration of cellular signaling pathways. It has also been shown to have antioxidant and anti-inflammatory properties, which may be relevant to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- in lab experiments is its high purity and stability, which allows for consistent and reproducible results. It is also relatively easy to synthesize and has a low cost compared to other compounds used in scientific research. However, one limitation of using GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- is its potential toxicity, which may require careful handling and disposal procedures.
Orientations Futures
There are several future directions for the research and development of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- and related compounds. One area of interest is the identification of novel targets for GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- and the optimization of its binding affinity and selectivity. Another area of interest is the exploration of its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the synthesis of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- analogs with improved pharmacokinetic properties may lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- involves the reaction between 4-hydroxy-6-methyl-2-pyrimidinecarboxylic acid and p-nitrophenylguanidine. The reaction is mediated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), and typically takes place in an organic solvent, such as dichloromethane. The resulting product is a yellow crystalline powder that is soluble in polar solvents, such as water and ethanol.
Applications De Recherche Scientifique
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It has been shown to inhibit the activity of various enzymes, such as xanthine oxidase and aldehyde dehydrogenase, and to bind to proteins, such as cytochrome P450. GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has also been used as a starting material for the synthesis of other compounds, such as nucleoside analogs.
Propriétés
Numéro CAS |
16018-53-4 |
|---|---|
Formule moléculaire |
C12H12N6O3 |
Poids moléculaire |
288.26 g/mol |
Nom IUPAC |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19) |
Clé InChI |
NPIHUYPZBAYBCR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



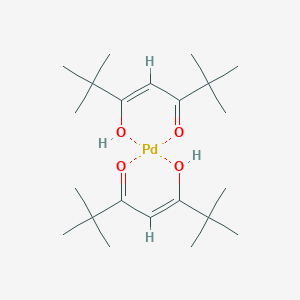
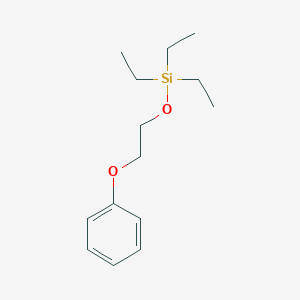

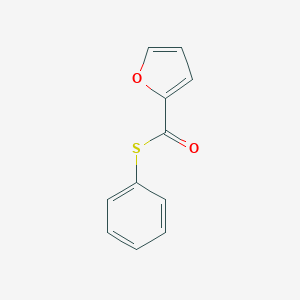
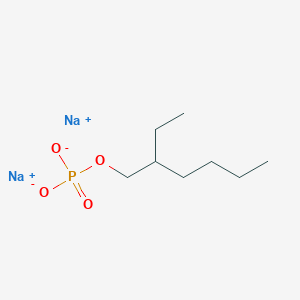
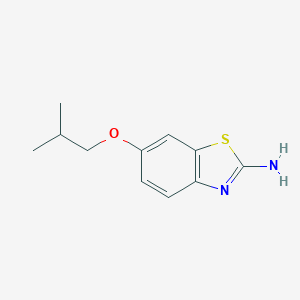
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
